11-Deoxocucurbitacin I is a member of the cucurbitacin family, which consists of a diverse group of tetracyclic triterpenoids primarily derived from plants in the Cucurbitaceae family. These compounds are noted for their bitter taste and potential medicinal properties, including anticancer, anti-inflammatory, and anti-parasitic effects. 11-Deoxocucurbitacin I is characterized by its unique molecular structure and biological activities, which have garnered significant interest in the fields of pharmacology and natural product chemistry.
Cucurbitacins, including 11-deoxocucurbitacin I, are predominantly isolated from various species of the Cucurbitaceae family. Notable sources include Citrullus colocynthis (bitter cucumber), Momordica charantia (bitter melon), and Bryonia cretica. These plants have traditionally been used in folk medicine for their therapeutic properties, particularly in treating ailments such as cancer and inflammation .
Cucurbitacins are classified into several groups based on their structural variations. 11-Deoxocucurbitacin I falls under Group I of cucurbitacins, which are characterized by specific substitutions on the tetracyclic core structure. This classification is essential for understanding the chemical behavior and biological activity of these compounds .
The synthesis of 11-deoxocucurbitacin I can be achieved through various organic synthesis techniques, including total synthesis from simpler precursors or semisynthetic modifications of naturally occurring cucurbitacins. The total synthesis often involves multi-step reactions that construct the tetracyclic framework characteristic of cucurbitacins.
The molecular structure of 11-deoxocucurbitacin I features a tetracyclic triterpene backbone with specific functional groups that define its chemical reactivity and biological activity. The compound lacks a hydroxyl group at the C-11 position compared to other cucurbitacins.
11-Deoxocucurbitacin I participates in various chemical reactions typical of triterpenoids, including:
The reaction conditions (temperature, solvent choice, catalysts) significantly influence yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically used to confirm product identity .
The mechanism of action for 11-deoxocucurbitacin I involves multiple pathways:
Research indicates that 11-deoxocucurbitacin I exhibits cytotoxicity against various cancer cell lines, demonstrating its potential as an anticancer agent .
11-Deoxocucurbitacin I has several promising applications in scientific research:
11-Deoxocucurbitacin I belongs to the cucurbitane-type triterpenoids, characterized by a 19(10→9β)-abeo-10α-lanost-5-ene (or 9β-methyl-19-norlanosta-5-ene) tetracyclic core. This scaffold comprises six isoprene units (C30 skeleton) with high oxidation states at multiple positions, contributing to its biological activity and chemical reactivity [1] [9].
The structural uniqueness of 11-Deoxocucurbitacin I arises from specific functionalizations on the cucurbitane backbone:
Table 1: Functional Group Mapping in 11-Deoxocucurbitacin I
Carbon Position | Functional Group | Oxidation State | Significance |
---|---|---|---|
1 | =CH- (sp2) | Alkenyl | Part of conjugated Δ1 system |
2 | -OH (β) | Alcohol (2°) | H-bond donor; polarity contributor |
3 | =O | Ketone | Conjugated with Δ1; electrophilic site |
9 | -CH3 | Methyl | Hydrophobic moiety; stereochemical crowding |
11 | -CH2- | Methylene | Defining deoxo feature; reduced reactivity |
16 | -OH (α) | Alcohol (2°) | Stereospecific modifier of D-ring conformation |
20 | =O | Ketone | Adjacent to C22 carbonyl; potential chelation site |
22 | =O | Ketone | α,β-unsaturated system; Michael acceptor potential |
24-25 | -OH/-OH & Δ23 | Allylic diol | Solubility contributor; metal coordination site |
11-Deoxocucurbitacin I directly differs from Cucurbitacin I (Elatericin B) by the absence of the C11 ketone carbonyl (=O). This single modification significantly alters:
Compared to other deoxo derivatives (e.g., 23,24-dihydrocucurbitacin I):
Table 2: Structural Comparison of 11-Deoxocucurbitacin I with Key Analogues
Compound | C11 Group | C25 Group | C23-C24 Bond | Key Biological Implications |
---|---|---|---|---|
11-Deoxocucurbitacin I | -CH2- | -OH | Double (Δ23) | Reduced electrophilicity; retained STAT3 inhibition |
Cucurbitacin I | =O | -OH | Double (Δ23) | Stronger Michael acceptor; potent cytotoxicity |
23,24-Dihydrocucurbitacin I | =O | -OH | Single | Reduced membrane permeability; lower bioactivity |
Cucurbitacin B | =O | -OCOCH3 | Double (Δ23) | Enhanced lipophilicity; altered target binding kinetics |
The bioactivity of 11-Deoxocucurbitacin I is highly dependent on its stereochemical configuration:
Crystal structure analyses reveal that the A/B ring junction is trans, while B/C and C/D junctions are cis, typical of cucurbitane triterpenoids. The Δ1 bond introduces planarity between C1-C2-C3, facilitating π-stacking interactions in biological environments [8].
Following IUPAC conventions, 11-Deoxocucurbitacin I is systematically named:
(1R,2R,9β,10α,13R,14S,16R)-14-[(2R,4E)-2,6-Dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-1,2,6,7,8,10,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,11,17-trione
Breakdown:
Its classification within biochemical taxonomies includes:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7